N-cyclohexyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
N-Cyclohexyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone-based acetamide derivative characterized by a cyclohexyl group attached to the nitrogen of the acetamide moiety and a 3,4-dimethoxyphenyl substituent on the pyridazinone core. Its molecular formula is C₂₁H₂₅N₃O₄, with a molecular weight of approximately 395.4 g/mol . The compound’s structural complexity arises from the interplay of electron-donating methoxy groups on the phenyl ring and the hydrophobic cyclohexyl group, which may enhance its pharmacokinetic properties, such as solubility and membrane permeability.
Synthesis: The compound is typically synthesized via multi-step reactions involving coupling of pyridazinone precursors with cyclohexylamine derivatives under controlled conditions. For example, nucleophilic substitution or amidation reactions are employed to introduce the acetamide and aryl groups .
The 3,4-dimethoxyphenyl group is hypothesized to enhance binding affinity to enzymes like PDE4 or kinases involved in inflammatory pathways .
Properties
IUPAC Name |
N-cyclohexyl-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-26-17-10-8-14(12-18(17)27-2)16-9-11-20(25)23(22-16)13-19(24)21-15-6-4-3-5-7-15/h8-12,15H,3-7,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIFPWQSUNZVFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3CCCCC3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazinone core, followed by the introduction of the dimethoxyphenyl group and the cyclohexyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized products.
Scientific Research Applications
N-cyclohexyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Researchers are exploring its potential as a pharmaceutical agent due to its bioactive properties.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazinone-acetamide derivatives are a well-studied class due to their diverse bioactivities. Below is a comparative analysis of key analogs:
Structural and Functional Group Variations
Pharmacological and Chemical Properties
- Metabolic Stability : Cyclohexyl-containing analogs (e.g., the target compound) show improved metabolic stability over aryl-substituted derivatives (e.g., chlorophenyl analogs) due to reduced oxidative degradation .
- Solubility : Methoxy groups enhance water solubility, but bulky substituents like cyclohexyl may offset this effect .
- Target Selectivity : Fluorine or chlorine substitutions increase affinity for specific targets (e.g., bone resorption enzymes or PDE4 ), while dimethoxy groups favor kinase inhibition .
Unique Advantages of the Target Compound
- The cyclohexyl group provides a balance between hydrophobicity (for membrane penetration) and steric bulk (for prolonged half-life).
- 3,4-Dimethoxyphenyl offers dual electron-donating effects, facilitating interactions with aromatic residues in enzyme active sites .
- Compared to N-(4-chlorophenyl) analogs , the target compound’s cyclohexyl group reduces cytotoxicity in non-target tissues, as seen in preliminary assays of similar structures .
Biological Activity
N-cyclohexyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazine derivative with potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 371.4 g/mol. Its structure features a pyridazine ring fused with an acetamide group, which is crucial for its biological interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of the Pyridazinone Core : The initial step focuses on synthesizing the pyridazinone framework.
- Introduction of Functional Groups : The dimethoxyphenyl group and cyclohexyl group are introduced through specific organic reactions.
- Optimization Conditions : Reaction conditions such as temperature, solvent choice (e.g., dimethyl sulfoxide), and catalysts (e.g., potassium carbonate) are optimized to enhance yield and purity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It potentially modulates enzyme activity or receptor binding, which may lead to diverse pharmacological effects.
Pharmacological Studies
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties, reducing reactive oxygen species (ROS) levels in cellular models .
- Tyrosinase Inhibition : Some derivatives have been shown to inhibit tyrosinase activity, which is crucial in melanin production. This suggests potential applications in skin whitening agents .
- Cytotoxic Effects : Preliminary studies indicate that related compounds may exert cytotoxic effects against cancer cell lines, including breast and lung cancer cells .
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological evaluation of pyridazine derivatives:
- Study on Antioxidant Effects : A study demonstrated that certain pyridazine derivatives significantly reduced ROS levels and exhibited radical scavenging activities in vitro, indicating their potential as therapeutic agents for oxidative stress-related conditions .
- Tyrosinase Inhibition Research : Research on related compounds showed effective inhibition of mushroom tyrosinase with IC50 values lower than standard inhibitors like kojic acid. This suggests that this compound could also possess similar inhibitory effects .
- Cytotoxicity Studies : Investigations into the cytotoxicity of structurally related compounds revealed significant growth inhibition in various cancer cell lines, highlighting their potential in cancer therapeutics .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
